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Compound of Interest

Compound Name: GNE 220

Cat. No.: B10799436

Introduction to MAP4K4

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as
Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a
serine/threonine kinase belonging to the Sterile-20 (Ste20) family.[1] As an upstream integrator,
MAP4K4 is implicated in a multitude of cellular processes and signaling pathways, including
the c-Jun N-terminal kinase (JNK), Hippo, and mTOR pathways.[1][2] Its dysregulation is
associated with various pathologies such as cancer, metabolic diseases, and cardiovascular
disorders, making it an attractive target for therapeutic intervention.[2][3][4] MAP4K4 influences
cell proliferation, migration, invasion, and inflammation.[3][5]

GNE-220 Compound Profile

GNE-220 is a small molecule inhibitor developed to selectively target the kinase activity of
MAPA4K4.[6] It serves as a critical tool for studying the biological functions of MAP4K4 and
represents a potential lead compound for therapeutic development. A noted characteristic of
GNE-220 is its high brain penetration, a property that may require optimization depending on
the desired therapeutic application.[3]

Table 1: Physicochemical Properties of GNE-220
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Value
Property Value (Free Base) (Hydrochloride Reference(s)
Salt)
Chemical Formula Ca2sH26Ns C25H27CINs [61[7]
Molecular Weight 438.53 g/mol 474.99 g/mol [61[7]
CAS Number 1199590-75-4 2448286-21-1 [6][7]

Quantitative Data: Kinase Selectivity Profile

GNE-220 is a potent inhibitor of MAP4K4 with an ICso value in the low nanomolar range.[8][9]
Its selectivity has been profiled against other kinases, revealing high selectivity for MAP4K4
and the closely related MAP4K6 (MINK).[6][7]

Table 2: In Vitro Kinase Inhibition Profile of GNE-220

Target Kinase Alternative Name ICs0 Reference(s)
MAP4K4 HGK 7nM [6]17118]
MAP4K6 MINK 9 nM [6][71[8]
DMPK 476 nM [6][71[8]

MAP4K5 KHS1 1.1 pM [6]17118]

Mechanism of Action

GNE-220 exerts its biological effects by directly inhibiting the catalytic activity of MAP4K4. This
inhibition leads to distinct phenotypic changes in endothelial cells, primarily affecting cell
motility and adhesion. The mechanism involves the modulation of cytoskeletal dynamics
through the regulation of integrin-associated proteins.[3]

Key mechanistic actions include:

e Inhibition of ERM Phosphorylation: GNE-220 reduces the phosphorylation of Ezrin, Radixin,
and Moesin (ERM) proteins, which are critical linkers between the plasma membrane and

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medchemexpress.com/GNE_220.html
https://www.medchemexpress.com/GNE_220_Hydrochloride.html
https://www.medchemexpress.com/GNE_220.html
https://www.medchemexpress.com/GNE_220_Hydrochloride.html
https://www.medchemexpress.com/GNE_220.html
https://www.medchemexpress.com/GNE_220_Hydrochloride.html
https://file.medchemexpress.com/batch_PDF/HY-U00428/GNE-220-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-U00428A/GNE-220-hydrochloride-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/GNE_220.html
https://www.medchemexpress.com/GNE_220_Hydrochloride.html
https://www.medchemexpress.com/GNE_220.html
https://www.medchemexpress.com/GNE_220_Hydrochloride.html
https://file.medchemexpress.com/batch_PDF/HY-U00428/GNE-220-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/GNE_220.html
https://www.medchemexpress.com/GNE_220_Hydrochloride.html
https://file.medchemexpress.com/batch_PDF/HY-U00428/GNE-220-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/GNE_220.html
https://www.medchemexpress.com/GNE_220_Hydrochloride.html
https://file.medchemexpress.com/batch_PDF/HY-U00428/GNE-220-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/GNE_220.html
https://www.medchemexpress.com/GNE_220_Hydrochloride.html
https://file.medchemexpress.com/batch_PDF/HY-U00428/GNE-220-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the actin cytoskeleton.[3][6] This leads to a dose-dependent reduction in pERM-positive
retraction fibers.[6][7][8]

o Regulation of Integrin Activity: The inhibitor prevents the MAP4K4-dependent replacement of
talin by phosphorylated moesin at the 31 integrin tail.[3]

e Modulation of Focal Adhesions: Treatment with GNE-220 results in a dose-dependent
increase in the number of active 1 integrin-positive long focal adhesions.[6][7][8]

o Anti-Angiogenic Effects: By altering endothelial cell morphology and motility, GNE-220 has
been shown to target pathological angiogenesis.|[3]

MAP4K4 Signaling Pathways

MAP4K4 is a central node in several key signaling cascades that regulate cellular responses to
external stimuli.[4] It integrates signals that influence inflammation, cell stress, and growth.[2]
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Figure 1: Simplified MAP4K4 Signaling Pathways and point of GNE-220 inhibition.
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Experimental Protocols

Detailed protocols are essential for the accurate evaluation of kinase inhibitors. The following
are methodologies for key biochemical and cell-based assays used in the characterization of
GNE-220.

Biochemical Kinase Assay Protocol

This assay quantifies the direct inhibitory effect of GNE-220 on MAP4K4 kinase activity.
Reagents and Materials:

o His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed
and purified from SF9 insect cells.[6]

e Moesin peptide substrate: LGRDKYKTLRQIRQ (100 uM).[6]

o Assay Buffer: 50 mM HEPES pH 7.2, 10 mM MgClz, 1 mM EGTA, 0.01% Triton X-100.[6]
e ATP solution (3 uM).[6]

» GNE-220 at desired concentrations.

e Kinase-Glo® Luminescent Kinase Assay Kit.

o Microplate reader capable of luminescence detection.

Procedure:

Prepare serial dilutions of GNE-220 in the assay buffer.

In a suitable microplate, add 3 ug of the purified MAP4K4 enzyme to each well.

Add the GNE-220 dilutions (or vehicle control) to the wells.

Add the moesin peptide substrate to each well.

Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
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« Initiate the kinase reaction by adding 3 uM ATP to each well.
¢ Incubate the reaction mixture for 45 minutes at room temperature.[6]

o Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent
according to the manufacturer's protocol.

o Measure luminescence using a microplate reader.

o Calculate the percent inhibition for each GNE-220 concentration relative to the vehicle
control and determine the ICso value by fitting the data to a dose-response curve.

HUVEC Sprouting Assay Protocol

This cell-based assay assesses the effect of GNE-220 on angiogenesis by measuring the
sprouting of human umbilical vein endothelial cells (HUVECS).

Reagents and Materials:

HUVECs.

o Complete EGM-2 medium.[6]

o Cytodex microcarrier beads.

o Fibrinogen solution.

e Thrombin solution.

e GNE-220 stock solution.

e 96-well plates.

o Fluorescence microscope.

Procedure:

e Cell Culture: Culture HUVECs in complete EGM-2 medium.[7]
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Bead Coating: Coat Cytodex beads with HUVECs by incubating them together in suspension
until cells are attached.

Fibrin Gel Preparation: Prepare a fibrinogen solution.

Embedding Beads: Resuspend the HUVEC-coated beads in the fibrinogen solution. Add this
suspension to the wells of a 96-well plate.

Clotting: Add thrombin to each well to induce fibrin clotting, embedding the beads within the
fibrin gel.

Inhibitor Treatment: After the fibrin has clotted, add complete EGM-2 medium containing
various concentrations of GNE-220 (e.g., 0.1 nM to 10,000 nM) or vehicle control to each
well.[8][9]

Incubation: Incubate the plate for 24-48 hours to allow for endothelial sprouting from the
beads.

Imaging and Analysis: Fix and stain the cells (e.g., with a fluorescent phalloidin conjugate to
visualize actin). Image the sprouts using a microscope.

Quantification: Quantify the extent of sprouting by measuring parameters such as the
number of sprouts per bead, average sprout length, or total sprout area. Compare the results
from GNE-220-treated wells to the vehicle control.
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Figure 2: General workflow for the preclinical evaluation of a kinase inhibitor like GNE-220.

Summary

GNE-220 is a potent and selective small molecule inhibitor of MAP4K4, a key regulator of
multiple signaling pathways. Its ability to modulate endothelial cell behavior through the
inhibition of ERM phosphorylation and regulation of integrin-mediated focal adhesions makes it
a valuable tool for studying MAP4K4 biology, particularly in the context of angiogenesis. The
detailed biochemical and cellular assay protocols provided herein offer a robust framework for
the continued investigation and characterization of GNE-220 and other MAP4K4 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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